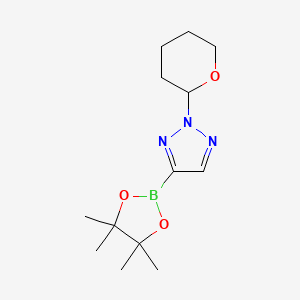![molecular formula C9H7ClN2O2S B6271757 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 1369047-18-6](/img/new.no-structure.jpg)
2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and thiophene rings in its structure suggests it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate chlorothiophene boronic acid or stannane derivatives.
Acetic Acid Substitution:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, particularly those involving oxidative stress and inflammation.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as receptors involved in inflammation and cell proliferation.
Pathways Involved: The compound may modulate pathways related to inflammation, oxidative stress, and apoptosis, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
2-[3-(5-bromothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-[3-(5-methylthiophen-2-yl)-1H-pyrazol-4-yl]acetic acid: Similar structure but with a methyl group instead of chlorine.
2-[3-(5-nitrothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid: Similar structure but with a nitro group instead of chlorine.
Uniqueness: The presence of the chlorine atom in 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid may confer unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
1369047-18-6 |
|---|---|
Fórmula molecular |
C9H7ClN2O2S |
Peso molecular |
242.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



